molecular formula C15H12O5 B14178906 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one CAS No. 872881-76-0

3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one

Cat. No.: B14178906
CAS No.: 872881-76-0
M. Wt: 272.25 g/mol
InChI Key: IBSCKEWUTXBPBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with methanol in the presence of a dehydrating agent such as acetic anhydride . The reaction is carried out at elevated temperatures to facilitate the formation of the xanthone core.

Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or phosphoryl chloride have been reported to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted xanthones, which can further undergo additional modifications to yield a variety of derivatives .

Scientific Research Applications

Mechanism of Action

The biological activities of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is linked to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Comparison with Similar Compounds

  • 3-Hydroxy-4-methoxy-9H-xanthen-9-one
  • 3,6-Dimethoxy-9H-xanthen-9-one
  • 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one

Comparison: Compared to its analogs, 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one exhibits unique properties due to the specific arrangement of hydroxyl and methoxy groups. This structural variation influences its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

872881-76-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-hydroxy-4,6-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O5/c1-18-8-3-4-9-12(7-8)20-14-10(13(9)17)5-6-11(16)15(14)19-2/h3-7,16H,1-2H3

InChI Key

IBSCKEWUTXBPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)O)OC

Origin of Product

United States

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